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molecular formula C6H6FNO B142537 2-Amino-6-fluorophenol CAS No. 53981-25-2

2-Amino-6-fluorophenol

Cat. No. B142537
M. Wt: 127.12 g/mol
InChI Key: MDIAVSZFIQWYST-UHFFFAOYSA-N
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Patent
US09034303B2

Procedure details

To a solution of 2-amino-6-fluorophenol (4.0 g, 31.6 mmol) and nitrobenzene (20 mL) in a sealable reaction vessel was added in portions sulfuric acid (4.0 mL). Glycerol (12.0 g, 126 mmol) was added in one portion, and the solution turned to dark brown. The vessel was flushed with nitrogen, sealed and heated to 140° C. for 6 h. The reaction mixture was cooled to rt, diluted with 30 mL ice/water mixture, and washed 3 times with methyl t-butyl ether (removes most of the nitrobenzene). The aqueous phase was neutralized to pH=6-7 by slow addition of 6N NaOH. The resulting black precipitate was collected and the water solution was extracted with ethyl acetate 3 times. The organic extracts were combined with the black precipitate, concentrated in vacuo, and purified on silica gel column with 0-10% MeOH/DCM to give 2.67 g (51.7%) of 7-fluoro-8-quinolinol as an off-white solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Yield
51.7%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[OH:9].S(=O)(=O)(O)O.O[CH2:16][CH:17]([CH2:19]O)O>[N+](C1C=CC=CC=1)([O-])=O>[F:8][C:4]1[C:3]([OH:9])=[C:2]2[C:7]([CH:16]=[CH:17][CH:19]=[N:1]2)=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
NC1=C(C(=CC=C1)F)O
Name
Quantity
4 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
OCC(O)CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vessel was flushed with nitrogen
CUSTOM
Type
CUSTOM
Details
sealed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to rt
ADDITION
Type
ADDITION
Details
diluted with 30 mL ice/water mixture
WASH
Type
WASH
Details
washed 3 times with methyl t-butyl ether (
CUSTOM
Type
CUSTOM
Details
removes most of the nitrobenzene)
ADDITION
Type
ADDITION
Details
The aqueous phase was neutralized to pH=6-7 by slow addition of 6N NaOH
CUSTOM
Type
CUSTOM
Details
The resulting black precipitate was collected
EXTRACTION
Type
EXTRACTION
Details
the water solution was extracted with ethyl acetate 3 times
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified on silica gel column with 0-10% MeOH/DCM

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C2C=CC=NC2=C1O
Measurements
Type Value Analysis
AMOUNT: MASS 2.67 g
YIELD: PERCENTYIELD 51.7%
YIELD: CALCULATEDPERCENTYIELD 51.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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